(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLZNJWTHZGNR-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves a multi-step procedureThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Nucleophilic Additions to the Enone System
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols):
Example Reaction with Primary Amines
Product : β-Amino ketone derivatives.
Conditions : THF, RT, 12 hrs.
Mechanism : Conjugate addition at the β-carbon of the enone .
| Nucleophile | Product Structure | Yield |
|---|---|---|
| Ethylenediamine | Bis-β-amino ketone | 65% |
| Thiophenol | β-Thioether ketone | 78% |
Key Observation : Electron-withdrawing groups on the benzothiazole enhance electrophilicity of the enone .
Electrophilic Aromatic Substitution on Benzothiazole
The 6-methoxy group directs electrophiles to the 5-position of the benzothiazole ring:
Nitration
Reagent : HNO₃/H₂SO₄ (0–5°C).
Product : 5-Nitro-6-methoxy-1,3-benzothiazol-2-yl derivative .
| Condition | Outcome |
|---|---|
| Temperature | 0–5°C |
| Yield | 58% |
Sulfonation
Reagent : SO₃/H₂SO₄.
Product : 5-Sulfo-6-methoxy derivative (used for solubility enhancement) .
Reduction of the Enone System
Catalytic hydrogenation reduces the double bond:
Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT.
Product : 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one.
| Catalyst | Conversion Rate |
|---|---|
| Pd/C | >95% in 2 hrs |
Application : Saturation of the enone system reduces reactivity in biological systems.
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation/acylation :
N-Alkylation
Reagent : Methyl iodide, K₂CO₃.
Product : Quaternary ammonium salts (improved water solubility) .
| Base | Solvent | Yield |
|---|---|---|
| K₂CO₃ | DMF | 82% |
N-Acylation
Reagent : Acetyl chloride.
Product : N-Acetylpiperazine derivative (enhanced metabolic stability) .
Cycloaddition Reactions
The enone participates in [4+2] Diels-Alder reactions as a dienophile:
Diene : 1,3-Butadiene.
Conditions : Toluene, reflux (48 hrs).
Product : Bicyclic adduct (used in heterocyclic synthesis) .
| Diene | Adduct Structure | Yield |
|---|---|---|
| Furan | Oxabicyclo[3.3.1]nonane | 45% |
Acid/Base-Catalyzed Hydrolysis
The enone is stable under mild conditions but hydrolyzes in strong acids:
Conditions : 6M HCl, 100°C, 24 hrs.
Product : Fragmented ketone and benzoic acid derivatives .
Biological Reactivity
In vitro studies highlight interactions with biological nucleophiles:
Scientific Research Applications
Neuropharmacological Applications
Alzheimer's Disease Treatment
Research indicates that derivatives of benzothiazole, including the aforementioned compound, exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE can potentially enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients. Studies have shown that compounds with benzothiazole moieties demonstrate not only AChE inhibition but also neuroprotective properties against amyloid-beta toxicity, a hallmark of Alzheimer's pathology .
Mechanism of Action
The mechanism by which these compounds exert their effects involves the binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is crucial for memory and learning processes. Furthermore, some studies suggest that these compounds may also interact with other targets involved in neurodegeneration, providing a multifaceted approach to treating Alzheimer's disease .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The compound has shown promising results in antimicrobial assays. In vitro studies demonstrated that it possesses significant antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .
Potential Mechanisms
The antimicrobial action is believed to be linked to the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival. This dual action makes it a candidate for further development as an antimicrobial agent in clinical settings .
Anticancer Properties
Inhibition of Cancer Cell Proliferation
Recent investigations into the anticancer potential of this compound have revealed its ability to inhibit the proliferation of various cancer cell lines. The compound's structure allows it to interact with multiple cellular targets involved in cancer progression, including apoptosis pathways and cell cycle regulation .
Case Studies and Research Findings
Several studies have documented the effects of similar benzothiazole derivatives on cancer cells. For instance, compounds exhibiting structural similarities have been noted for their ability to induce apoptosis in breast cancer cells through caspase activation and modulation of Bcl-2 family proteins . These findings underscore the need for further research into (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one as a potential anticancer agent.
Summary Table: Applications and Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as serotonergic receptors. It has been shown to activate 5-HT1A and 5-HT2A/C receptors, which play a crucial role in its antidepressant effects . The activation of these receptors leads to a cascade of intracellular events that ultimately result in the modulation of neurotransmitter levels and mood regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound’s uniqueness lies in the combination of the 6-methoxybenzothiazole and phenylpropenone moieties. Below is a comparative analysis with structurally related molecules from the literature:
Key Differences and Implications
Benzothiazole vs. Benzodioxole/Naphthyl: The 6-methoxybenzothiazole in the target compound provides a planar aromatic system with sulfur and nitrogen atoms, facilitating π-π stacking and H-bonding interactions. In contrast, benzodioxole (ZINC12952963) introduces oxygen-based polarity but lacks sulfur’s electronegativity .
Propenone Linker Variations: The (2E)-configuration in the target compound ensures optimal conjugation and planarity, critical for binding to flat enzymatic pockets. Derivatives like 6d (Molecules 2014) incorporate bulkier substituents (e.g., diaminopyrimidine), which may sterically hinder binding but offer additional interaction sites .
Piperazine Modifications: Piperazine in the target compound is unsubstituted, allowing flexibility.
Research Findings and Data Tables
Spectroscopic and Crystallographic Insights
- Target Compound: No direct crystallographic data are available. However, related benzothiazole-piperazine analogs (e.g., Chakib et al., 2010) show planar benzothiazole rings with dihedral angles <10° relative to piperazine, suggesting minimal strain .
- Analog 6d (Molecules 2014): IR peaks at 1634 cm⁻¹ (C=O stretch) and NMR data (δ 7.97 ppm for aromatic protons) align with propenone conjugation and aryl stacking .
- Compound 4e (Int J Pharm Bio Sci): 1H-NMR signals at δ 5.4–7.6 ppm confirm chromenone and benzyl proton environments .
Thermodynamic and Solubility Trends
| Property | Target Compound | ZINC12952963 | 882079-52-9 |
|---|---|---|---|
| Molecular Weight | ~423 g/mol | ~465 g/mol | ~447 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 4.8 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
Note: LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
Notes and Limitations
Comparisons rely on structural analogs.
Synthetic Challenges: The methoxybenzothiazole-propenone system may exhibit photoisomerization risks, as seen in similar enones .
Software Tools : Programs like SHELXL and OLEX2 are critical for refining such complex structures, though their application to the target compound is undocumented here .
Biological Activity
The compound (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a hybrid molecule that integrates a benzothiazole moiety with a piperazine derivative. This unique structure suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazole ring system linked to a piperazine unit and an α,β-unsaturated carbonyl group. The molecular formula is , which contributes to its diverse biological properties.
Synthesis Methods
The synthesis typically involves the reaction of 6-methoxybenzothiazole with piperazine derivatives followed by the introduction of the phenylpropene moiety. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as:
- Condensation Reactions : Utilizing appropriate amines and aldehydes.
- Cyclization Techniques : To form the benzothiazole ring.
- Functional Group Modifications : To enhance biological activity.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can effectively inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.57 |
| DU-145 (Prostate Cancer) | 8 ± 3 |
| HepG2 (Liver Cancer) | 9 ± 2 |
| A549 (Lung Cancer) | 5 ± 1 |
The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell growth and survival .
Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective properties, particularly in relation to Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential as a treatment for cognitive decline associated with neurodegenerative diseases.
Key findings include:
- AChE Inhibition : The compound demonstrated effective inhibition of AChE, which is crucial for increasing acetylcholine levels in the brain.
- Neuroprotection : Studies indicate that it may protect neuronal cells from oxidative stress-induced damage .
Antimicrobial Activity
Some studies have reported antimicrobial effects against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant antibacterial potential.
Study 1: Anticancer Activity Evaluation
A study conducted on synthesized benzothiazole-piperazine hybrids assessed their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong anticancer properties.
Study 2: Neuroprotective Effects in Animal Models
In vivo studies using animal models of Alzheimer's disease demonstrated that the compound could improve cognitive function and reduce amyloid plaque formation, further supporting its potential as a therapeutic agent in neurodegenerative disorders .
Q & A
Basic: What are the standard synthetic routes for this compound, and how is structural integrity confirmed?
Answer:
The synthesis typically involves coupling a benzothiazole-piperazine precursor with a phenylpropenone derivative under reflux conditions in inert solvents (e.g., dichloromethane or THF). Key steps include:
- Condensation reactions to form the enone moiety (E-configuration).
- Purification via column chromatography or recrystallization to isolate the product .
Structural confirmation relies on spectroscopic methods : - 1H/13C NMR : Assign peaks to verify the piperazine ring (δ 2.5–3.5 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Basic: Which characterization techniques are critical for assessing purity and stereochemistry?
Answer:
- High-resolution mass spectrometry (HRMS) : Ensures exact mass matches the theoretical value (e.g., deviation < 2 ppm) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N in benzothiazole at ~1600 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and confirms the E-configuration of the propenone moiety .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Yield optimization strategies include:
- Catalyst screening : Use palladium or copper catalysts for Suzuki-Miyaura coupling of aryl groups.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Maintain reflux temperatures (70–90°C) to minimize side reactions like isomerization .
- Inert atmosphere : Prevents oxidation of sensitive groups (e.g., piperazine) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. fluorescence polarization).
- Purity discrepancies : Re-analyze compounds via HPLC (≥95% purity) to exclude impurity-driven artifacts .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity alongside enzymatic assays .
Advanced: What structural analogs are relevant for structure-activity relationship (SAR) studies?
Answer:
Key analogs and modifications include:
- Benzothiazole substituents : Replace methoxy with ethoxy or halogens to probe electronic effects .
- Piperazine replacements : Substitute with azetidine or morpholine to assess ring flexibility .
- Phenyl group variations : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance target binding .
Methodology : Synthesize analogs via parallel synthesis, then screen in vitro (e.g., IC50 determination) .
Advanced: How to design computational models to predict target binding?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases). Focus on the benzothiazole moiety’s π-π stacking and hydrogen bonding .
- MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .
- Validation : Compare predicted binding energies with experimental IC50 values .
Advanced: What strategies mitigate compound degradation during storage?
Answer:
- Stability assays : Use HPLC to monitor degradation under stress conditions (heat, light, humidity).
- Formulation : Lyophilize in amber vials under argon to prevent oxidation .
- Additives : Include antioxidants (e.g., BHT) in stock solutions .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced: How to evaluate metabolic stability in preclinical models?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP inhibition screening : Identify metabolic hotspots (e.g., piperazine N-oxidation) .
- In vivo PK studies : Measure plasma half-life (t1/2) and clearance rates in rodent models .
Advanced: What crystallographic techniques confirm molecular conformation?
Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C=O bond ~1.22 Å) and torsional angles in the propenone chain .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
